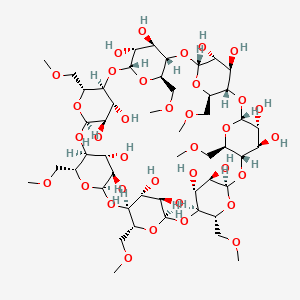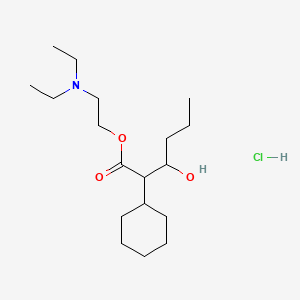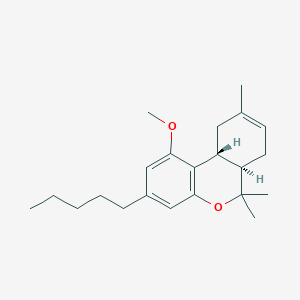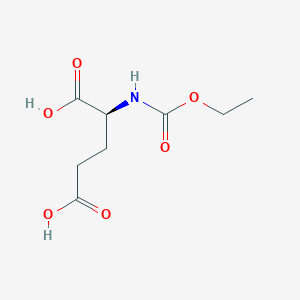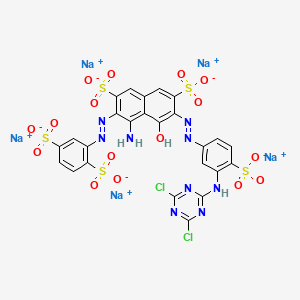
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their bright and stable colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the synthesis might involve:
Diazotization: The aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as a phenol or aniline derivative, to form the azo dye.
Industrial Production Methods
In industrial settings, the production of azo dyes is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process often involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Azo dyes can undergo various chemical reactions, including:
Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.
Oxidation: Under certain conditions, azo dyes can be oxidized to form different products.
Substitution: The aromatic rings in azo dyes can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Reduction: Amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Halogenated or sulfonated azo dyes.
Wissenschaftliche Forschungsanwendungen
Azo dyes, including the compound , have a wide range of applications in scientific research:
Chemistry: Used as pH indicators and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in textile dyeing, food coloring, and cosmetics.
Wirkmechanismus
The vivid colors of azo dyes are due to the presence of the azo group, which allows for extensive conjugation and absorption of visible light. The mechanism of action in biological systems often involves interaction with cellular components, leading to staining or other effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentasodium 4-amino-6-((3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-sulphonatophenyl)azo)-3-((2,5-disulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: is similar to other azo dyes like:
Uniqueness
This compound is unique due to its specific structure, which includes multiple sulfonate groups and a triazine ring, providing distinct properties such as solubility and reactivity compared to other azo dyes.
Eigenschaften
CAS-Nummer |
73398-43-3 |
|---|---|
Molekularformel |
C25H12Cl2N9Na5O16S5 |
Molekulargewicht |
1040.6 g/mol |
IUPAC-Name |
pentasodium;5-amino-3-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H17Cl2N9O16S5.5Na/c26-23-30-24(27)32-25(31-23)29-12-7-10(1-3-14(12)54(41,42)43)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(28)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,28H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,29,30,31,32);;;;;/q;5*+1/p-5 |
InChI-Schlüssel |
PDTDSYLFAWSLDO-UHFFFAOYSA-I |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


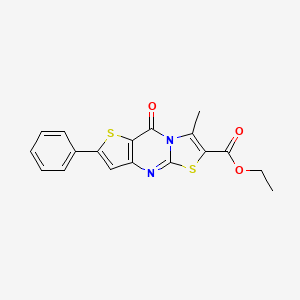
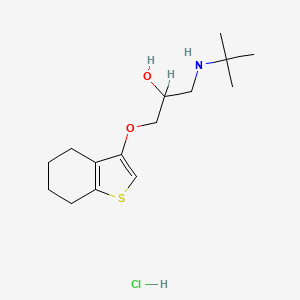
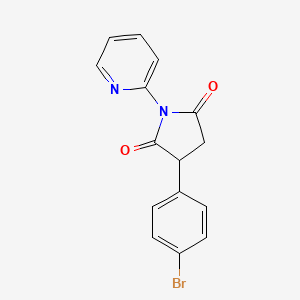
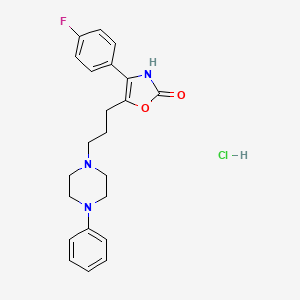
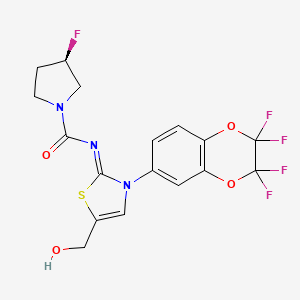
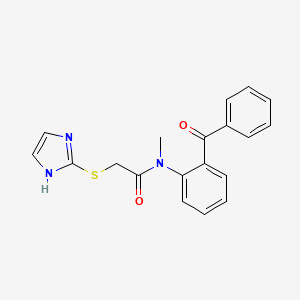
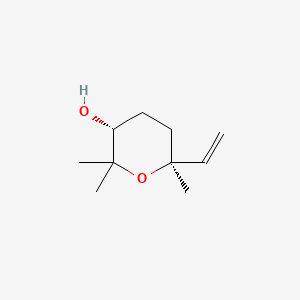
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)

